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Abstract
6-Bromohexylamine hydrobromide is a bifunctional aliphatic amine derivative of significant

interest to researchers in organic synthesis and drug development. Its structure, featuring a

terminal bromine atom and a primary amine, makes it a versatile linker for conjugating

molecules, modifying surfaces, and constructing complex molecular architectures. This guide

provides a detailed analysis of its molecular weight, the cornerstone of its quantitative use in

the laboratory. We will explore the theoretical calculation and experimental verification of this

property, its critical role in stoichiometric calculations for synthesis, and its broader

physicochemical context. This document serves as a technical resource for scientists, offering

field-proven insights into the handling, application, and characterization of this important

chemical building block.

Introduction to 6-Bromohexylamine Hydrobromide
6-Bromohexylamine hydrobromide (CAS No: 14502-76-2) is the hydrobromide salt of 6-

bromohexylamine.[1][2] The parent molecule consists of a six-carbon alkyl chain, which

provides a flexible spacer, terminated by two distinct functional groups: a primary amine (-NH₂)

at one end and a bromine atom (-Br) at the other.
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The compound is typically supplied as its hydrobromide salt for several practical reasons

rooted in chemical stability and handling. Primary amines are basic and can be susceptible to

atmospheric carbon dioxide and oxidative degradation. Converting the amine to its ammonium

salt by reacting it with hydrobromic acid (HBr) significantly increases its stability, rendering it a

crystalline solid that is less volatile and easier to handle and weigh accurately.[3] This salt form

readily dissolves in polar solvents and can be converted back to the free amine in situ by the

addition of a non-nucleophilic base.

Its utility stems from the orthogonal reactivity of its two functional groups. The primary amine

serves as a nucleophile, ideal for forming amides, sulfonamides, or secondary amines. The

terminal alkyl bromide is an electrophile, perfectly suited for nucleophilic substitution reactions,

such as ether synthesis or alkylation of carbanions and amines. This dual-reactivity makes it an

invaluable tool for tethering different molecular entities.

Core Physicochemical Properties
A precise understanding of the physicochemical properties of 6-Bromohexylamine
hydrobromide is essential for its effective use. These properties dictate its storage, handling,

and reaction conditions.

Property Value Source(s)

Molecular Weight 261.08 g/mol [2][3][4]

Chemical Formula C₆H₁₅Br₂N [1][2][4]

CAS Number 14502-76-2 [1][2]

IUPAC Name
6-bromohexan-1-

amine;hydrobromide

Melting Point 142-144 °C [1][5]

Appearance
Off-white to yellow solid

powder
[3][6]

Storage Conditions 2-8°C, under inert atmosphere [5]

Key Characteristics Hygroscopic [1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.myskinrecipes.com/shop/th/halogenated-aliphatic-amines/149627-6-bromohexylamine-hydrobromide.html
https://www.benchchem.com/product/b015075?utm_src=pdf-body
https://www.benchchem.com/product/b015075?utm_src=pdf-body
https://www.scbt.com/p/6-bromohexylamine-hydrobromide-14502-76-2
https://www.myskinrecipes.com/shop/th/halogenated-aliphatic-amines/149627-6-bromohexylamine-hydrobromide.html
http://www.e-biochem.com/product.php?id=255863
https://www.echemi.com/products/pd180727110237-6-bromohexylamine-hydrobromide.html
https://www.scbt.com/p/6-bromohexylamine-hydrobromide-14502-76-2
http://www.e-biochem.com/product.php?id=255863
https://www.echemi.com/products/pd180727110237-6-bromohexylamine-hydrobromide.html
https://www.scbt.com/p/6-bromohexylamine-hydrobromide-14502-76-2
https://www.echemi.com/products/pd180727110237-6-bromohexylamine-hydrobromide.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB11565424_EN.htm
https://www.myskinrecipes.com/shop/th/halogenated-aliphatic-amines/149627-6-bromohexylamine-hydrobromide.html
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAB23254~~PDF~~MTR~~CGV4~~EN~~2025-09-07%2020:11:52~~3-Bromopropylamine%20hydrobromide~~
https://m.chemicalbook.com/ProductChemicalPropertiesCB11565424_EN.htm
https://www.echemi.com/products/pd180727110237-6-bromohexylamine-hydrobromide.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Weight: Theoretical Calculation and
Experimental Verification
The molecular weight is the most fundamental property for any quantitative chemical work.

Theoretical Calculation

The molecular weight is calculated from the chemical formula, C₆H₁₅Br₂N, using the standard

atomic weights of its constituent elements.

Carbon (C): 6 × 12.011 u = 72.066 u

Hydrogen (H): 15 × 1.008 u = 15.120 u

Bromine (Br): 2 × 79.904 u = 159.808 u

Nitrogen (N): 1 × 14.007 u = 14.007 u

Total Molecular Weight: 72.066 + 15.120 + 159.808 + 14.007 = 261.001 g/mol

Minor variations in reported molecular weights (e.g., 261.08 vs. 261.00) arise from the use of

different standard atomic weight values.[1][2] For most laboratory applications, either value is

acceptable.

Experimental Verification: Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is a cornerstone

of good scientific practice. The most direct method for confirming the mass of the active

component is Electrospray Ionization Mass Spectrometry (ESI-MS).

In a typical ESI-MS experiment, the salt would be dissolved in a suitable solvent (e.g.,

methanol). In the positive ion mode, the instrument would detect the protonated parent

molecule, 6-bromohexylamine, which has the formula [C₆H₁₄BrN + H]⁺. The expected

monoisotopic mass for this cation is approximately 180.038 g/mol for the ⁷⁹Br isotope and

182.036 g/mol for the ⁸¹Br isotope, which appear as a characteristic 1:1 isotopic pattern. The

observation of this pattern provides unambiguous confirmation of the compound's identity and
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integrity, thereby validating the use of the calculated molecular weight for the hydrobromide

salt.

The Significance of Molecular Weight in Application
The primary reason for needing an accurate molecular weight is to perform precise

stoichiometric calculations, which are the foundation of reproducible and high-yielding chemical

synthesis.

Stoichiometric Calculations in Synthesis
In a typical application, 6-Bromohexylamine hydrobromide is used to link a molecule of

interest (Molecule 'X') via an amide bond. This requires reacting Molecule 'X', which has a

carboxylic acid group, with the amine functionality of the linker. Because the linker is provided

as a salt, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added to

the reaction to liberate the free amine.

The workflow for calculating the required mass of reagents is as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b015075?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inputs

Calculations

Action

1. Desired Scale
(e.g., 0.5 mmol of Molecule 'X')

2. Determine Molar Equivalents
- Linker: 1.1 eq
- Base: 2.5 eq

- Coupling Agent: 1.2 eq

Define reaction
stoichiometry

3. Calculate Moles Needed
- Moles_Linker = 0.5 mmol * 1.1 = 0.55 mmol
- Moles_Base = 0.5 mmol * 2.5 = 1.25 mmol

Apply equivalents
to scale

4. Calculate Mass from Molecular Weight
Mass = Moles × Molecular Weight

Use core formula

Mass_Linker = 0.00055 mol × 261.08 g/mol
= 0.1436 g (143.6 mg)

Substitute values

5. Accurately Weigh 143.6 mg
of 6-Bromohexylamine HBr

Proceed to
experiment

Click to download full resolution via product page

Caption: Workflow for Stoichiometric Calculation.
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Experimental Protocol: General Procedure for Amide
Coupling
This protocol describes a standard method for coupling 6-Bromohexylamine hydrobromide
to a carboxylic acid, illustrating the practical application of stoichiometric calculations.

Reagents:

Carboxylic Acid ('Molecule X')

6-Bromohexylamine Hydrobromide (1.1 equivalents)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2

equivalents)

Diisopropylethylamine (DIPEA) (2.5 equivalents)

Anhydrous Dimethylformamide (DMF)

Procedure:

Preparation: To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add

the Carboxylic Acid (1.0 eq).

Dissolution: Dissolve the acid in anhydrous DMF.

Activation: Add HBTU (1.2 eq) to the solution and stir for 5 minutes to pre-activate the

carboxylic acid.

Addition of Linker and Base: In a separate vial, dissolve 6-Bromohexylamine
hydrobromide (1.1 eq) in a small amount of DMF. Add DIPEA (2.5 eq) to this solution to

neutralize the hydrobromide and liberate the free amine.

Coupling Reaction: Add the solution from step 4 to the reaction flask from step 3.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by

an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b015075?utm_src=pdf-body
https://www.benchchem.com/product/b015075?utm_src=pdf-body
https://www.benchchem.com/product/b015075?utm_src=pdf-body
https://www.benchchem.com/product/b015075?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workup and Purification: Upon completion, quench the reaction with water and extract the

product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure. The crude product is then purified by flash column chromatography.

The causality behind these choices is critical: using 1.1 equivalents of the amine ensures the

complete consumption of the potentially more valuable carboxylic acid. Two equivalents of

base are required to neutralize both the hydrobromide salt and the HBr generated during the

coupling, with a slight excess (2.5 eq total) to drive the reaction forward.

Structural Representation and Safety
Chemical Structure
The structure consists of the 6-bromohexylammonium cation and the bromide anion.

Caption: Structure of 6-Bromohexylamine Hydrobromide.

Safety and Handling
As with any chemical reagent, proper handling of 6-Bromohexylamine hydrobromide is

paramount for laboratory safety.

Hazards: The compound is classified as causing skin irritation (H315) and serious eye

irritation (H319).

Personal Protective Equipment (PPE): Always handle this chemical while wearing

appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]

Handling: Use in a well-ventilated area or a chemical fume hood.[7] Avoid generating dust.

The compound is hygroscopic, meaning it absorbs moisture from the air.[1] Therefore, it

should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or

argon) and in a desiccator or a controlled, low-humidity environment to maintain its integrity.

[5]

First Aid: In case of skin contact, wash thoroughly with soap and water.[7] In case of eye

contact, rinse cautiously with water for several minutes.[7] If irritation persists, seek medical

attention.
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Conclusion
The molecular weight of 6-Bromohexylamine hydrobromide (261.08 g/mol ) is a fundamental

parameter that enables its precise and reproducible use in chemical synthesis. This guide has

detailed not only this core property but also its practical implications for stoichiometry, its

verification through modern analytical techniques, and the essential safety protocols for its

handling. By understanding these technical details, researchers and drug development

professionals can effectively leverage this versatile bifunctional linker to advance their scientific

objectives, from creating novel chemical probes to synthesizing next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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